molecular formula C13H10N2O4 B1621541 3-Nitro-2-(phenylamino)benzoic acid CAS No. 54420-95-0

3-Nitro-2-(phenylamino)benzoic acid

Cat. No.: B1621541
CAS No.: 54420-95-0
M. Wt: 258.23 g/mol
InChI Key: WBCLJNZXAOMGGR-UHFFFAOYSA-N
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Description

3-Nitro-2-(phenylamino)benzoic acid is an organic compound with the molecular formula C13H10N2O4 It is a derivative of benzoic acid, where a nitro group is attached to the third position and a phenylamino group is attached to the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(phenylamino)benzoic acid typically involves the Ullmann reaction. In this process, aniline and 2-chloro-3-nitrobenzoic acid are reacted in the presence of copper(II) acetate and potassium carbonate at 160°C for one hour under an inert atmosphere . The reaction yields 6-nitrodiphenylamine-2-carboxylic acid, which is then converted to the desired product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Ullmann reaction remains a viable method for large-scale synthesis due to its efficiency and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-(phenylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents under acidic conditions.

Major Products:

    Reduction: 3-Amino-2-(phenylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(phenylamino)benzoic acid involves its interaction with various molecular targets. For instance, it has been shown to promote inflammation via the p38 MAPK pathway in macrophages . The compound acts as a G protein-coupled receptor 35 agonist, which enhances the inflammatory response by activating specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: 3-Nitro-2-(phenylamino)benzoic acid is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-anilino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCLJNZXAOMGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378013
Record name 2-Anilino-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54420-95-0
Record name 3-Nitro-2-(phenylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54420-95-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anilino-3-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40378013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-2-phenylaminobenzoic acid
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Synthesis routes and methods

Procedure details

Reaction scheme 7 illustrates the synthesis of a 1-carboxy N-ethyl phenazine (29a) and 8-methyl 1-carboxy N-ethyl phenazine (29b) derivative. A mixture of aniline (or ortho toluidine) and 2-bromo-3-nitrobenzoic acid is reacted in the presence of CuCl, Cu powder and N-ethylmorpholine in butane-2,3-diol at 70 to 80° C. for 8 to 24 hours. This reaction mixture is diluted with 0.1 M NH4OH solution and filtered through a bed of celite. The resulting solution is slowly poured over into 2N HCl to give N-phenyl-3-nitro anthranilic acid (25a) or the methyl substituted derivative (25b). Intermediates (25a) or (25b) are reacted with sodium borohydride in 2N NaOH solution under reflux conditions to effect ring closure and provide the sodium salt of a phenazine, which, upon acidification, provides (26a) or (26b). The acid chloride of the phenazine 1-carboxy derivative (or 8-methyl 1-carboxyphenazine) is prepared by the reaction with thionyl chloride and the resulting acid chloride is converted to methyl ester by the reaction with methanol in HCl. The resulting phenazine methyl ester (27a) or (27b) is alkylated with diethyl sulfate and potassium carbonate to give corresponding N-ethyl phenazine derivatives (28a) or (28b). Finally, the methyl ester group of phenazines (28a) or (28b) is hydrolyzed with dilute hydrochloric acid to give (29a) or (29b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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